molecular formula C21H22ClN3O B2493175 6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride CAS No. 1323501-87-6

6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride

Cat. No.: B2493175
CAS No.: 1323501-87-6
M. Wt: 367.88
InChI Key: YSTWUSDAKWEQLC-UHFFFAOYSA-N
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Description

6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a chemical compound with a complex structure that includes a quinoline core, an ethoxy group, an isopropylphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction using reagents like sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide for cyanation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Affecting Cellular Pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoquinoline Derivatives: Compounds with similar quinoline cores but different substituents.

    Ethoxyquinoline Derivatives: Compounds with ethoxy groups attached to the quinoline core.

    Isopropylphenyl Aminoquinoline Derivatives: Compounds with isopropylphenyl groups attached to the quinoline core.

Uniqueness

6-Ethoxy-4-((4-isopropylphenyl)amino)quinoline-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-ethoxy-4-(4-propan-2-ylanilino)quinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O.ClH/c1-4-25-18-9-10-20-19(11-18)21(16(12-22)13-23-20)24-17-7-5-15(6-8-17)14(2)3;/h5-11,13-14H,4H2,1-3H3,(H,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTWUSDAKWEQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC=C(C=C3)C(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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